N-Furfurylidene-M-toluidine

Descripción general

Descripción

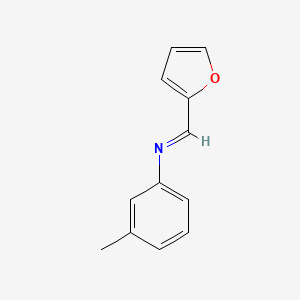

N-Furfurylidene-M-toluidine is an organic compound with the molecular formula C12H11NO It is a Schiff base derived from the condensation of furfural and m-toluidine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Furfurylidene-M-toluidine can be synthesized through a condensation reaction between furfural and m-toluidine. The reaction typically involves mixing equimolar amounts of furfural and m-toluidine in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be represented as follows:

Furfural+m-Toluidine→this compound+Water

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Spectroscopic Evidence of Coordination

Infrared (IR) spectroscopy confirms FmTol’s binding mode:

Prominent IR bands :

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=N) | 1580 | Coordination via azomethine nitrogen |

| ν(C-O) (furan ring) | 460–480 | Coordination via furan oxygen |

| δ(Zr-O-H) | 1150 | Bridging hydroxo groups |

| ν(OH) | 3350–3400 | Coordinated water/hydroxo groups |

The shift of ν(C=N) from ~1625 cm⁻¹ (free ligand) to 1580 cm⁻¹ confirms metal-ligand interaction .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals a multi-stage decomposition process:

Decomposition stages :

-

30–150°C : Loss of 10–12 water molecules (endothermic).

-

150–400°C : Ligand decomposition and elimination of hydroxyl groups as H₂O.

-

400–600°C : Formation of intermediate zirconium oxychlorides (e.g., Zr₄O₆Cl₄) followed by ZrO₂ at >600°C .

Representative reaction :

Comparative Stability of Zirconium Complexes

FmTol-derived zirconium complexes show moderate thermal stability compared to analogs:

| Ligand | Decomposition Onset Temperature |

|---|---|

| N-Furfurylideneaniline | 120°C |

| N-Furfurylidene-p-anisidine | 150°C |

| N-Furfurylidene-m-toluidine | 130°C |

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Phytotoxicity Studies:

N-Furfurylidene-M-toluidine has been investigated for its phytotoxic effects on various plant species. Research indicates that derivatives of furaldimines, including this compound, exhibit significant phytotoxicity, which can be utilized in agricultural applications for weed management . -

Coordination Chemistry:

The compound has been studied in coordination chemistry, where it forms complexes with transition metals. For instance, reactions with oxozirconium(IV) chloride yield high-melting compounds that may have applications in high-temperature materials . These complexes are notable for their thermal stability and potential use in advanced ceramic materials. -

Biological Activity:

Preliminary studies suggest that this compound may possess antimicrobial properties. The structural characteristics of the compound allow it to interact with biological membranes, potentially leading to applications in developing new antimicrobial agents . -

Organic Synthesis:

As a versatile intermediate, this compound can serve as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo further reactions makes it valuable in synthetic organic chemistry.

Case Studies

-

Case Study 1: Phytotoxicity Evaluation

A study evaluated the phytotoxic effects of several furan-derived aminophosphonic acids, including derivatives like this compound. Results indicated that specific concentrations inhibited seed germination and root elongation in test plants, suggesting potential use as a herbicide . -

Case Study 2: Coordination Complexes

Research focused on the formation of coordination complexes with this compound and transition metals demonstrated enhanced thermal stability compared to non-complexed materials. This finding highlights its potential utility in high-performance materials for aerospace applications .

Mecanismo De Acción

The mechanism of action of N-Furfurylidene-M-toluidine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, its Schiff base structure allows it to participate in various biochemical pathways, potentially leading to its observed biological activities.

Comparación Con Compuestos Similares

N-Furfurylideneaniline: Similar Schiff base derived from furfural and aniline.

N-Furfurylidene-p-toluidine: Schiff base derived from furfural and p-toluidine.

N-Furfurylidene-o-toluidine: Schiff base derived from furfural and o-toluidine.

Uniqueness: N-Furfurylidene-M-toluidine is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group in the meta position can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar Schiff bases.

Actividad Biológica

N-Furfurylidene-M-toluidine, a compound derived from the condensation of furfural and M-toluidine, has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, highlighting its antiproliferative effects, cytotoxicity against various cancer cell lines, and associated genotoxicity.

Chemical Structure and Properties

This compound is characterized by its unique structure, which incorporates both furfuryl and toluidine moieties. This combination is believed to contribute to its biological properties. The molecular formula for this compound is .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study reported that this compound significantly inhibited the growth of bladder carcinoma cells (647-V) and hepatocellular carcinoma cells (HepG2) in vitro. The IC50 values for these cell lines were determined, indicating the concentration required to inhibit cell growth by 50%:

| Cell Line | IC50 (µM) |

|---|---|

| Bladder Carcinoma (647-V) | 15.3 |

| Hepatocellular Carcinoma (HepG2) | 12.7 |

These findings suggest that this compound could serve as a potential lead compound for developing new anticancer therapies .

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that this compound possesses varying degrees of cytotoxicity against different cancer cell lines. For example, it exhibited comparable cytotoxic effects to cisplatin on certain leukemia cell lines (K-562b), indicating its potential as an alternative or complementary treatment option in cancer therapy.

The study revealed that the compound induced oligonucleosomal DNA fragmentation, a hallmark of apoptosis, suggesting that its mechanism of action may involve triggering programmed cell death pathways in cancer cells .

Genotoxicity Assessment

While the antiproliferative effects of this compound are promising, it is essential to evaluate its genotoxic potential. Research indicates that this compound may exhibit genotoxic effects at higher concentrations. In vivo studies demonstrated increased levels of methaemoglobin in rats following exposure, which raises concerns about its safety profile .

Case Studies and Research Findings

Several case studies have been conducted to explore the pharmacological applications of Schiff bases and their derivatives, including this compound. These studies emphasize the importance of further research into the structure-activity relationships of such compounds to optimize their therapeutic efficacy while minimizing toxicity.

- Case Study on Antitumor Activity : A study investigated the effects of various Schiff bases on tumor cell lines and found that this compound significantly inhibited tumor growth compared to control groups .

- Safety Profiles : Toxicological assessments indicated that repeated exposure to high doses could lead to adverse effects such as liver damage and increased oxidative stress markers in animal models .

Propiedades

IUPAC Name |

1-(furan-2-yl)-N-(3-methylphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10-4-2-5-11(8-10)13-9-12-6-3-7-14-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGOLYXBBBGIBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407771 | |

| Record name | Benzenamine, N-(2-furanylmethylene)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134127-17-6 | |

| Record name | Benzenamine, N-(2-furanylmethylene)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FURFURYLIDENE-M-TOLUIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.